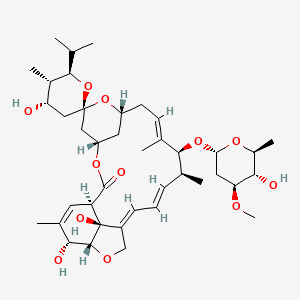

Avermectin B2b monosaccharide

CAS No.:

Cat. No.: VC1879909

Molecular Formula: C40H60O12

Molecular Weight: 732.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H60O12 |

|---|---|

| Molecular Weight | 732.9 g/mol |

| IUPAC Name | (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

| Standard InChI | InChI=1S/C40H60O12/c1-20(2)35-24(6)30(41)18-39(52-35)17-28-15-27(51-39)13-12-22(4)36(50-32-16-31(46-8)34(43)25(7)48-32)21(3)10-9-11-26-19-47-37-33(42)23(5)14-29(38(44)49-28)40(26,37)45/h9-12,14,20-21,24-25,27-37,41-43,45H,13,15-19H2,1-8H3/b10-9+,22-12+,26-11+/t21-,24-,25-,27+,28-,29-,30-,31-,32-,33+,34-,35+,36-,37+,39-,40+/m0/s1 |

| Standard InChI Key | YIPLIYLHPUXRMG-XUSSLDSFSA-N |

| Isomeric SMILES | C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O |

| Canonical SMILES | CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O |

Introduction

Chemical Structure and Properties

Avermectin B2b monosaccharide is a complex macrocyclic lactone with the molecular formula C40H60O12 and a molecular weight of 732.9 g/mol . The compound is derived from Avermectin B2b through the removal of one sugar moiety, resulting in a monosaccharide variant rather than the disaccharide structure found in the parent compound.

Structural Characteristics

The full chemical name of Avermectin B2b monosaccharide is (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one . This complex nomenclature reflects the intricate stereochemistry and functionalization that characterizes this molecule.

Key structural features that distinguish Avermectin B2b monosaccharide include:

-

A hydroxyl group at the C5 position (characteristic of B-series avermectins)

-

A hydrogen atom at C22 and a hydroxyl group at C23 (characteristic of "2" designation)

-

An isopropyl substituent at C25 (characteristic of "b" variants)

-

A single sugar moiety (monosaccharide) attached at C13, specifically a modified oleandrose sugar

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Avermectin B2b Monosaccharide

| Property | Value |

|---|---|

| Molecular Formula | C40H60O12 |

| Molecular Weight | 732.9 g/mol |

| Physical State | Crystalline solid |

| Solubility | Poorly soluble in water, soluble in organic solvents |

| Chemical Classification | Macrocyclic lactone glycoside |

| Sugar Component | Modified oleandrose (5-hydroxy-4-methoxy-6-methyloxan) |

| Stereochemistry | Multiple chiral centers with defined stereochemistry |

Relationship to the Avermectin Family

Avermectin B2b monosaccharide belongs to the larger family of avermectins, which are 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis (now renamed Streptomyces avermectinius) .

Avermectin Classification System

The avermectin family consists of eight natural compounds divided into four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b) . The naming convention follows specific structural differences:

Table 2: Avermectin Classification System

| Designation | Structural Feature |

|---|---|

| A vs. B | A: Methoxy group at C5 position B: Hydroxy group at C5 position |

| 1 vs. 2 | 1: Double bond at C22-C23 position 2: Hydrogen at C22 and hydroxy at C23 |

| a vs. b | a: Sec-butyl at C25 position (derived from L-isoleucine) b: Isopropyl at C25 position (derived from L-valine) |

Within this classification system, Avermectin B2b monosaccharide is derived from Avermectin B2b through glycosidic modification, specifically the removal of one sugar unit from the disaccharide structure typically found in natural avermectins .

Relationship to Other Avermectin Derivatives

Avermectin B2b monosaccharide is structurally related to several important pharmaceutical compounds, including ivermectin monosaccharide. The key difference lies in the side chain at position C25, where Avermectin B2b has an isopropyl group compared to the sec-butyl group found in ivermectin B1a monosaccharide .

The natural avermectins typically occur in compositions where the "a" components predominate over the "b" components in ratios ranging from 80:20 to 90:10 . This distribution pattern results from the preferential incorporation of starter units derived from branched-chain amino acids during biosynthesis, with L-isoleucine leading to "a" components and L-valine leading to "b" components .

Biosynthesis of Avermectin B2b Monosaccharide

The biosynthesis of avermectins, including Avermectin B2b monosaccharide, occurs through complex enzymatic pathways in Streptomyces avermitilis.

Biosynthetic Pathway

The biosynthetic pathway involves multiple steps coordinated by a cluster of genes that encode specific enzymes :

-

Initial polyketide synthesis by polyketide synthases (PKS) to form the avermectin aglycone

-

Post-polyketide modifications of the aglycone structure

-

Sugar biosynthesis and glycosylation

-

Final structural modifications

The polyketide synthase complex requires four proteins (AVES 1, AVES 2, AVES 3, and AVES 4) for the synthesis of the initial avermectin aglycone . The specific biosynthetic pathway leading to Avermectin B2b involves:

-

Incorporation of isobutyryl-CoA (derived from L-valine) as the starter unit for "b" series avermectins

-

Sequential addition of acetate and propionate units to build the macrocyclic skeleton

-

Cyclization to form the macrolactone structure

-

Post-PKS modifications including hydroxylation, furan ring formation, and methylation

Enzymatic Activities in Biosynthesis

Key enzymes involved in avermectin biosynthesis include :

-

AveE: Contains cytochrome P450 monooxygenase activity that catalyzes the cyclization between C6 and C8 to form a furan ring

-

AveF: Possesses ketoreductase activity that reduces the keto group at C5 to a hydroxyl group

-

AveC: Acts as a dehydratase between C22-C23

-

AveD: Functions as a methyltransferase using S-adenosylmethionine (SAM)

-

AveBI: Catalyzes the glycosylation of the avermectin aglycone with activated sugars

-

AveBII-BVIII: Involved in the synthesis of dTDP-L-oleandrose

Monosaccharide derivatives like Avermectin B2b monosaccharide can result from selective enzymatic processing or controlled biosynthetic modifications that yield a single sugar attachment rather than the typical disaccharide structure .

Biological Activity and Applications

Avermectin B2b monosaccharide shares many of the biological properties characteristic of the avermectin family, though specific research on this particular derivative remains limited compared to more widely used compounds like ivermectin and abamectin.

Mechanism of Action

Like other avermectins, Avermectin B2b monosaccharide primarily acts on invertebrate nervous systems by:

-

Binding to glutamate-gated chloride channels in nerve and muscle cells

-

Enhancing the effect of inhibitory neurotransmitters, particularly glutamate

-

Causing increased permeability to chloride ions, resulting in hyperpolarization

-

Disrupting neural transmission, leading to paralysis and death of the parasite

Comparative Analysis with Related Compounds

Understanding how Avermectin B2b monosaccharide compares to other avermectin derivatives provides valuable context for its potential applications and limitations.

Comparison with Parent Compound

Avermectin B2b monosaccharide differs from its parent compound, Avermectin B2b, in several important aspects:

Table 3: Comparison of Avermectin B2b and Avermectin B2b Monosaccharide

| Feature | Avermectin B2b | Avermectin B2b Monosaccharide |

|---|---|---|

| Molecular Formula | C47H72O15 | C40H60O12 |

| Molecular Weight | 877.1 g/mol | 732.9 g/mol |

| Sugar Components | Disaccharide (two oleandrose units) | Monosaccharide (one oleandrose unit) |

| Water Solubility | Lower | Relatively higher (but still limited) |

| Bioavailability | May be lower due to size | Potentially improved |

Comparison with Other Monosaccharide Derivatives

Avermectin B2b monosaccharide shares structural similarities with ivermectin monosaccharide, though with the critical difference of the C25 substituent (isopropyl in B2b versus sec-butyl in B1a derivatives) . This structural difference affects binding affinity to target receptors and potentially influences efficacy against different parasite species.

The "2" series compounds like Avermectin B2b monosaccharide (with hydroxylation at C23) generally show different pharmacokinetic properties compared to the "1" series. Research has indicated that when administered parenterally, B2 series compounds may exhibit superior efficacy compared to B1 derivatives .

Environmental Impact and Toxicological Considerations

Understanding the environmental fate and toxicological profile of avermectin compounds is essential for their responsible use.

Ecotoxicological Profile

Studies on avermectins have shown varying degrees of toxicity to non-target organisms :

Table 4: Ecotoxicological Effects of Avermectin Compounds

| Organism Group | Sensitivity Level | Observed Effects |

|---|---|---|

| Dung Beetles | High | Developmental disruption, population decline |

| Aquatic Invertebrates | Very High | Mortality at very low concentrations |

| Earthworms | Moderate to High | Reduced reproduction, behavioral changes |

| Algae | Low to Moderate | Growth inhibition at higher concentrations |

| Soil Microorganisms | Low | Minimal effects on microbial communities |

These findings have led to recommendations for prudent use of avermectin compounds to minimize environmental impact, particularly in sensitive ecosystems .

Research Developments and Future Directions

Research on Avermectin B2b monosaccharide remains an evolving field, with several promising directions for future investigation.

Analytical Methods and Characterization

Advanced analytical techniques have been employed to characterize avermectin derivatives, including:

-

High-performance liquid chromatography (HPLC) for separation and quantification

-

Mass spectrometry for structural confirmation

-

Nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis

-

X-ray crystallography for three-dimensional structure determination

These techniques have enabled precise determination of structural features and purity assessments of compounds like Avermectin B2b monosaccharide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume